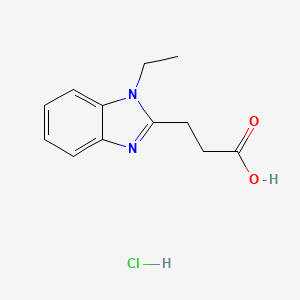
3-(1-Ethyl-1H-benzoimidazol-2-YL)-propionic acid hydrochloride
Descripción general
Descripción
3-(1-Ethyl-1H-benzoimidazol-2-YL)-propionic acid hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(1-Ethyl-1H-benzoimidazol-2-YL)-propionic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C12H15ClN2O2
- Molecular Weight : 254.71 g/mol
Antimicrobial Activity
Research indicates that derivatives of benzoimidazole, including this compound, exhibit antimicrobial properties. A study highlighted that certain benzoimidazole derivatives demonstrated significant inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes .
Antiparasitic Effects
The compound has shown promise in antiparasitic applications, particularly against Toxoplasma gondii. In vivo studies revealed that derivatives similar to this compound significantly reduced tachyzoite counts in infected mice. The inhibition rates were notable, with some derivatives achieving up to 33% inhibition of parasite growth .
Cytotoxicity and Safety Profile
While exploring the safety profile of this compound, it was found that certain concentrations exhibited low cytotoxicity in mammalian cell lines. This suggests a favorable therapeutic index for potential drug development. However, further studies are necessary to establish a comprehensive safety profile .
The biological activity of this compound is thought to stem from its ability to interact with specific cellular targets. Molecular docking studies indicated that the compound may form hydrogen bonds with critical proteins involved in cellular signaling pathways, which could explain its antimicrobial and antiparasitic effects .
Data Table: Summary of Biological Activities
Case Study 1: Antiparasitic Efficacy
In a controlled study involving mice infected with T. gondii, administration of the compound led to a marked decrease in parasite load compared to untreated controls. Histological analysis showed reduced intestinal damage and inflammation, suggesting a protective effect on the intestinal barrier.
Case Study 2: Antimicrobial Action
A series of experiments tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that higher concentrations resulted in significant bacterial cell lysis, supporting its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
3-(1-ethylbenzimidazol-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16;/h3-6H,2,7-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUPCCBMTJJXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















